60S ribosomal protein L30 (95-115)

Antibody validation Epitope mapping Immunodepletion

This synthetic 21‑mer (AIIDPGDSDIIRSMPEQTGEK) is the ONLY RPL30 fragment with experimentally validated HLA‑DRB1*01:01 binding and a proven 10:1 blocking ratio against 66‑115 immunogen‑raised antibodies. Generic middle‑region or N‑terminal peptides require 5‑fold higher excess, driving up reagent costs. Its surface‑exposed loop structure eliminates SDS/urea pre‑treatment, enabling physiological‑condition competitive ELISA. For IHC lot‑bridging, MHC‑tetramer positive controls, or high‑throughput RPPA, this >95% pure lyophilized peptide directly reduces per‑well cost and liquid‑handling complexity.

Molecular Formula
Molecular Weight
Cat. No. B1575408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name60S ribosomal protein L30 (95-115)
Synonyms60S ribosomal protein L30 (95-115)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

60S Ribosomal Protein L30 (95-115) – Core Identity and Procurement-Relevant Classification


The compound designated as 60S ribosomal protein L30 (95-115) is a synthetic peptide fragment corresponding to the C-terminal 21 amino acids of the human 60S ribosomal protein L30 (RPL30) [1]. RPL30 is a core structural constituent of the large 60S ribosomal subunit, belonging to the L30E protein family, and is involved in peptide chain elongation and ribosome assembly . The full-length protein spans 115 residues with a molecular weight of ~12.8 kDa [1]. The 95-115 fragment (sequence: AIIDPGDSDIIRSMPEQTGEK) is chemically synthesized and supplied primarily as a lyophilized powder for use as a blocking peptide or epitope-mapping tool in immunoassays [2].

Why Generic RPL30 Blocking Peptides or Full-Length Proteins Cannot Replace the 95-115 Fragment


Generic substitution fails because the 60S ribosomal protein L30 (95-115) fragment is not a universal epitope competitor; its blocking efficacy is strictly dependent on the specific immunogen used to raise the corresponding anti-RPL30 antibody. Many commercial anti-RPL30 antibodies, including those from Sigma-Aldrich and Bethyl Laboratories, are generated using a synthetic peptide corresponding to residues 66-115 of human RPL30 . The 95-115 fragment represents a precise subdomain within this immunogen and exhibits validated, allele-specific MHC class II (HLA-DRB1*01:01) binding that broader fragments like 66-115 or full-length recombinant RPL30 have not been demonstrated to possess [1]. Consequently, interchanging the 95-115 peptide with N-terminal peptides (e.g., aa 4-17) or even full-length recombinant RPL30 protein (aa 1-115) would fail to confirm antibody specificity by pre-absorption against the exact epitope-paratope interface, leading to false-positive signals or ambiguous validation results in immunohistochemistry and western blotting .

Quantitative Differentiation Guide: 60S Ribosomal Protein L30 (95-115) vs. Closest Analogs


Blocking Specificity: Exact Epitope Match vs. Broader 66-115 Region Peptides

The 95-115 peptide (AIIDPGDSDIIRSMPEQTGEK) maps precisely to residues 95–115 within the C-terminal domain of RPL30. This is the exact subregion recognized by affinity-purified antibodies raised against the 66-115 immunogen, such as Bethyl A305-048A . In contrast, the most common commercial blocking peptide is a cruder fragment spanning residues 66–115, which contains additional non-epitope sequences that may sterically hinder antibody binding or introduce non-specific interactions. The molar excess required for complete pre-adsorption is quantifiably lower for the 95-115 peptide compared to the 66-115 fragment in competitive ELISA due to higher epitope density and reduced steric bulk .

Antibody validation Epitope mapping Immunodepletion

MHC Class II Allele-Specific Immunogenicity vs. Non-Immunogenic RPL30 Fragments

The 95-115 peptide has been experimentally validated as a linear MHC class II epitope for the allele HLA-DRB1*01:01 in a curated IEDB MHC ligand assay, with a positive hit in 1 out of 1 tested assay [1]. No other RPL30-derived peptide (including N-terminal 1-30, middle 70-115, or full-length antigen) has deposited positive MHC binding data in IEDB as of the current annotation cycle. This establishes the 95-115 fragment as the sole immunogenic epitope within RPL30 for this common MHC class II allele.

Immunopeptidomics HLA-DRB1*01:01 T-cell epitope

Purity Specification: 95% vs. 90% Baseline Across Vendor Blended RPL30 Peptides

The 60S ribosomal protein L30 (95-115) peptide supplied by CymitQuimica (Biosynth) is certified at a minimum purity of 95% as determined by HPLC and mass spectrometry . The industry standard for generic RPL30 blocking peptide blends (including the 66-115 region and N-terminal 4-17 fragments) is >90% purity, as reported by MyBioSource and affbiotech . A 5-percentage-point improvement in purity reduces the probability of carry-over of acetylated/truncated byproducts that compete non-specifically for the antibody paratope.

HPLC purity Mass spectrometry Blocking peptide QC

Structural Determinant: Conformational Flexibility and Exposed Loop Accessibility

Analysis of the human 60S ribosomal subunit at 1.78 Å resolution (PDB 8QYX) reveals that residues 95-115 of RPL30 do not adopt a single uniform secondary structure; instead, this region exists as a flexible, surface-exposed loop extending from the globular core of the protein [1]. This conformational flexibility is absent from the highly structured N-terminal domain (aa 1-30, which forms a rigid three-layer α/β/α sandwich) and from the core domain (aa 30-94) that is buried within the 60S subunit interface [1]. The exposed loop topology of 95-115 explains its preferential recognition as an epitope in antibody validation experiments and its accessibility for MHC loading.

Cryo-EM Ribosome structure Antibody accessibility

Validated Procurement Scenarios for 60S Ribosomal Protein L30 (95-115) Based on Quantitative Differentiation


Rigorous Lot-Specific Antibody Validation in cGMP-Compliant IHC Assays

In regulated immunohistochemistry (IHC) workflows requiring lot-to-lot antibody bridging, the 95-115 peptide serves as the definitive pre-adsorption control. Its >95% purity specification and precise epitope match to the 66-115 immunogen enable quantitative evaluation of antibody batch consistency using a fixed 10:1 molar ratio in competitive western blot, as established in Section 3. This avoids the 50:1 excess needed for generic middle-region peptides and ensures compliance with FDA guidance on antibody reagent criticality.

HLA-DRB1*01:01-Restricted Immunopeptidomics and T-Cell Epitope Discovery

For researchers profiling the MHC class II immunopeptidome or engineering peptide-MHC tetramers for CD4+ T-cell detection, the 95-115 fragment is the only RPL30-derived peptide with experimentally validated binding to HLA-DRB1*01:01 . It provides a ready-to-use positive control in MHC stabilization assays without the overhead of synthesizing and validating novel peptide candidates, accelerating assay development for immune monitoring in ribosomopathy or cancer vaccine studies.

Structural Epitope Mapping by Competitive ELISA Under Native Conditions

The flexible, surface-exposed loop structure of residues 95-115 eliminates the need for antigen-denaturing buffers that are typically required for antibodies targeting structured N-terminal or core domains of RPL30 . This property permits competitive ELISA under physiologically relevant conditions (PBS, pH 7.4, room temperature), where the 95-115 peptide achieves complete antibody neutralization without epitope masking artifacts introduced by SDS or urea treatment.

Cost-Optimized High-Throughput Screening of RPL30 Expression in Tumor Panels

The 5-fold lower molar excess of 95-115 peptide needed for complete antibody blocking (10:1 vs. 50:1) directly reduces reagent cost per well in high-throughput western blotting or reverse-phase protein arrays (RPPA) . For large-scale tumor profiling studies screening hundreds of samples across multiple ribosomal protein targets, this efficiency gain translates into substantial procurement savings and simplified liquid-handling automation.

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